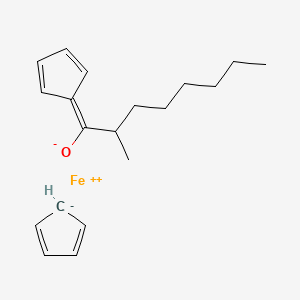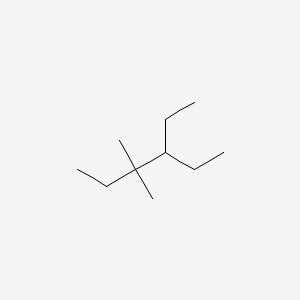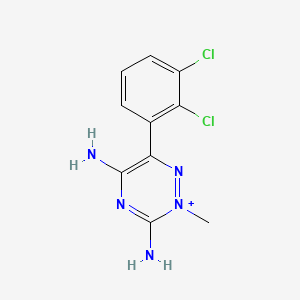
N2-Methyl lamotrigine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl lamotrigine is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is chemically described as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. It is primarily used to treat epilepsy and bipolar disorder. This compound is one of the metabolites formed during the metabolism of lamotrigine in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl lamotrigine involves the methylation of lamotrigine. This can be achieved through various methods, including:
Direct Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Catalytic Methylation: Employing catalysts such as palladium or nickel to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Processing: Where the reaction is carried out in batches, allowing for better control over reaction parameters.
Continuous Processing: Utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-Methyl lamotrigine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N2-Methyl lamotrigine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of triazine derivatives.
Biology: Investigated for its potential effects on biological systems, particularly in the context of epilepsy and bipolar disorder.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiepileptic drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-Methyl lamotrigine is similar to that of lamotrigine. It likely acts by inhibiting sodium currents through selective binding to inactive sodium channels, thereby suppressing the release of the excitatory amino acid glutamate. This mechanism is crucial for its anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.
Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.
Carbamazepine: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
N2-Methyl lamotrigine is unique due to its specific methylation at the N2 position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other similar compounds .
Properties
CAS No. |
1152091-68-3 |
|---|---|
Molecular Formula |
C10H10Cl2N5+ |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazin-2-ium-3,5-diamine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15)/p+1 |
InChI Key |
ODYWNHAUROHCSD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=NC(=C(N=C1N)N)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



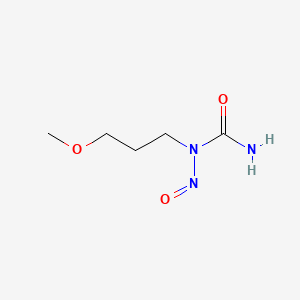
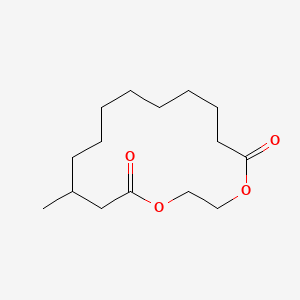
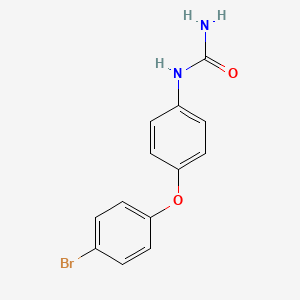
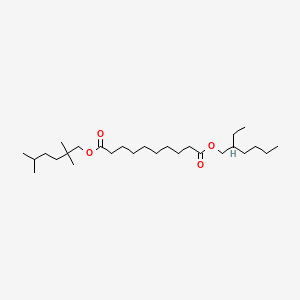
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
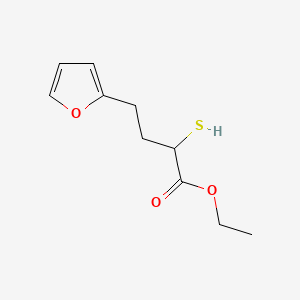
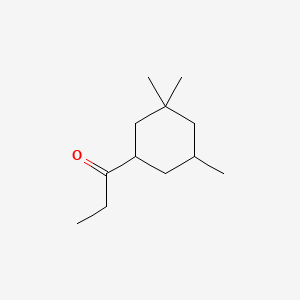
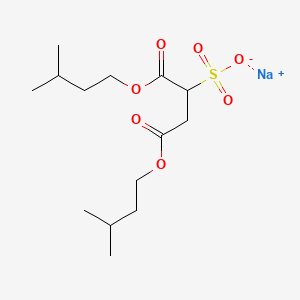
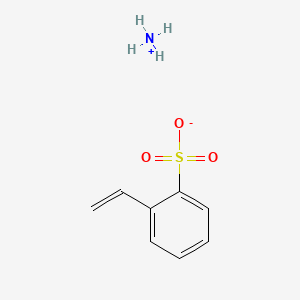
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
